molecular formula C24H32O6 B1241246 Deoxyschisandrin

Deoxyschisandrin

Cat. No.: B1241246
M. Wt: 416.5 g/mol
InChI Key: JEJFTTRHGBKKEI-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxyschisandrin is a major dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra chinensis . It is supplied as a high-purity compound for research applications. In oncological research, this compound has demonstrated significant anti-proliferative effects. Studies on human ovarian cancer cells show that it induces G0/G1 phase cell cycle arrest, in part by inhibiting cyclin E expression . Its anti-cancer activity is also linked to the modulation of the tumor microenvironment, specifically by suppressing the protumoral phenotype of tumor-associated macrophages (TAMs) and reducing the expression of factors like VEGF and MMP-9 . The compound's mechanism involves the generation of reactive oxygen species (ROS) and subsequent inhibition of the Akt signaling pathway . In neuroscience research, this compound has been found to modulate neuronal excitability and network synchronization. Studies on cultured hippocampal neurons indicate that it inhibits spontaneous and synchronous oscillations of intracellular Ca2+ and depresses spontaneous inhibitory postsynaptic transmission . This activity is achieved through the depression of voltage-gated Ca2+ and Na+ channel currents, suggesting a potential research value for investigating neurological disorders involving synaptic function . Beyond these focused areas, this compound is also noted in the scientific literature for its hepatoprotective, antioxidant, and anti-inflammatory properties, making it a compound of broad interest for studying cellular stress and resilience . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

(9S,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene

InChI

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14-/m0/s1

InChI Key

JEJFTTRHGBKKEI-KBPBESRZSA-N

SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC

Synonyms

deoxyschisandrin
deoxyschizandrin
schisandrin A
schizandrin A

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Mechanism of Action:
Deoxyschisandrin has been shown to exert significant anticancer effects, particularly against ovarian cancer cells. Research indicates that it induces G0/G1 phase cell cycle arrest in human ovarian cancer cell lines (A2780) by suppressing cyclin E expression. This effect is associated with increased production of reactive oxygen species and decreased Akt activation, which are critical pathways in cancer cell proliferation and survival .

Case Study:
A study published in Nutrients demonstrated that this compound inhibited the protumoural activation of tumor-associated macrophages (TAMs). It significantly reduced the expression of M2 phenotype markers and tumor-promoting factors such as MMP-9, RANTES, and VEGF in TAMs stimulated by ovarian cancer cells .

Data Table: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
A278027.81 ± 3.44
OVCAR370.34 ± 0.45
SKOV367.99 ± 5.91

Neuroprotective Effects

Cognitive Function:
this compound has been investigated for its neuroprotective properties, particularly in models of cognitive impairment. In an animal study, it was found to improve memory deficits induced by amyloid-beta peptide (Aβ(1-42)), assessed through Y-maze and water maze tests .

Mechanism:
The compound modulates calcium oscillations in hippocampal neurons, which are crucial for synaptic plasticity and memory formation . This suggests potential applications in treating neurodegenerative diseases.

Gastrointestinal Health

Inflammatory Bowel Disease:
Recent studies have highlighted the effects of this compound on inflammatory bowel disease (IBD). In a mouse model, it was shown to decrease visceral hypersensitivity and improve gastrointestinal function by reducing the contraction of isolated smooth muscle .

Case Study:
In this study, this compound administration led to a significant reduction in the disease activity index (DAI) among IBD mice, indicating its potential as a therapeutic agent for gastrointestinal disorders related to inflammation .

Antioxidant Properties

This compound exhibits strong antioxidant activity, which contributes to its protective effects against oxidative stress-related damage. It has been shown to protect human keratinocytes from UVB-induced cell death by antagonizing reactive oxygen species production .

Chemical Reactions Analysis

Radical-Scavenging Reactions

Deoxyschisandrin demonstrates weak direct radical-scavenging activity in standard assays:

DPPH Radical Scavenging

  • TEAC Value : 0.0067 (Trolox Equivalent Antioxidant Capacity), indicating minimal proton/electron donation to stabilize DPPH radicals .

  • Structural Limitation : Lacks free phenolic hydroxyl groups, which are critical for effective radical neutralization .

ABTS Radical Scavenging

  • TEAC Value : 0.0044, further confirming its limited capacity to donate electrons to ABTS⁺ radicals .

Inhibition of Tyrosine Nitration

This compound shows moderate activity in suppressing peroxynitrite-mediated tyrosine nitration:

  • TEAC Value : 0.047, suggesting partial interference with peroxynitrite (ONOO⁻) pathways .

  • Mechanism : Likely involves competitive binding or scavenging of reactive nitrogen species, though specific intermediates remain uncharacterized .

Hydroxyl Radical Scavenging (Fenton Reaction)

  • Activity : No measurable inhibition of Fe²⁺/H₂O₂-induced hydroxyl radicals in chemiluminescence assays .

  • Implication : Poor affinity for hydroxyl radicals or inability to chelate Fe²⁺ ions critical for Fenton chemistry .

Structural Influences on Reactivity

Key structural features explain its reactivity profile:

  • Absence of Free Phenolic OH Groups : Limits proton donation in radical-neutralizing reactions .

  • Steric Hindrance : Bulky substituents (e.g., methylenedioxy, tigloyl groups) may block access to reactive sites .

Comparative Reactivity Data

Table 1 : Antiradical Activity of this compound vs. Related Lignans

AssayThis compound (TEAC)Most Active Lignan (TEAC)
DPPH Scavenging0.0067Gomisin D (0.1096)
ABTS Scavenging0.0044Gomisin K₃ (0.0739)
Tyrosine Nitration0.047Gomisin D (0.791)
Fenton ReactionNot detectedGomisin K₃ (0.0748)

Biological Redox Interactions

While not a direct chemical reaction, this compound induces ROS generation in cancer cells at 30 µM, implicating indirect redox modulation . This pro-oxidant effect correlates with cytotoxicity (IC₅₀ = 27.81 µM in A2780 ovarian cancer cells) .

Preparation Methods

Solvent Selection and Initial Extraction

The foundational step in deoxyschisandrin preparation involves ethanol extraction from powdered Schisandra chinensis berries. Patent CN102050707A specifies using 80–95% (v/v) ethanol at a solid-liquid ratio of 1:7–10 (w/v), with two sequential extractions at boiling temperatures (80–95°C) for 1–2 hours. This high ethanol concentration maximizes lignan solubility while minimizing the co-extraction of polar impurities. Post-extraction, the combined ethanolic solutions are concentrated to 2–3 times the raw material weight under reduced pressure, achieving a viscous concentrate rich in this compound and schisandrin B.

Ethanol Precipitation and Centrifugation

To precipitate polysaccharides and proteins, the concentrated extract is adjusted to 60–65% (w/w) ethanol by adding anhydrous ethanol. Centrifugation at this stage removes 70–80% of insoluble particulates, yielding a supernatant with enhanced lignan content. This step is critical for reducing resin fouling in subsequent chromatography stages.

Macroporous Resin Fractionation

The supernatant undergoes fractionation using macroporous resins such as DM132, D101, or HP-20. Key parameters include:

ParameterOptimal RangeEffect on Yield/Purity
Ethanol concentration55–65% (v/v)Selective elution of this compound
Eluent volume1.5–2.5 resin bed volumesMinimizes cross-contamination
Resin typeDM132/D10190–95% adsorption efficiency

Elution with 55–65% ethanol yields this compound-rich fractions (0.8–1.2% purity), while subsequent 85–95% ethanol elutes schisandrin B. This sequential elution achieves partial separation, though co-elution of structurally similar lignans remains a challenge.

Calcium Precipitation and Enhanced Purification

Impurity Removal via Alkaline Earth Metals

Patent CN103351373B introduces a calcium-based pretreatment step using 10–15% (w/w) calcium oxide or hydroxide during ethanol extraction. This innovation reduces co-extraction of tannins and organic acids by 40–50%, as calcium ions form insoluble complexes with acidic compounds. The modified extraction protocol uses 80–95% ethanol at 50–80°C, followed by vacuum concentration to 1 g crude drug/mL.

Two-Stage Resin Chromatography

The calcium-treated extract undergoes dual chromatography:

  • Primary purification : AB-8 or NKA macroporous resins eluted with 50–60% ethanol remove residual pigments.

  • Secondary purification : 75–85% ethanol elutes this compound with 72–81% purity.

Crystallization for Pharmaceutical-Grade Output

The eluate is concentrated and dissolved in n-hexane, inducing crystallization at 4°C for 24–72 hours. This step increases purity to 98% while reducing solvent residues to <0.1 ppm. Large-scale trials (120 kg raw material) demonstrate consistent yields of 120 g this compound per batch.

Analytical Validation and Quality Control

HPLC Quantification Protocols

Recent studies validate reversed-phase HPLC for monitoring this compound during preparation. The method employs a C18 column (4.6 × 250 mm, 5 μm) with a mobile phase of acetonitrile:water (65:35) at 1.0 mL/min, achieving baseline separation within 15 minutes. Key validation parameters include:

ParameterValueAcceptance Criteria
Linearity range0.0288–28.77 μg/mLR² > 0.999
Intra-day precision1.2–1.8% RSD<2%
Recovery rate98.5–101.3%95–105%

Stability Under Processing Conditions

Thermal stress tests (40–60°C for 72 hours) show <2% degradation, confirming the compound’s stability during ethanol refluxing. However, prolonged exposure to alkaline conditions (pH >9) during calcium treatment causes 5–7% epimerization, necessitating strict pH control.

Comparative Analysis of Industrial-Scale Methods

MethodYield (%)Purity (%)Solvent Consumption (L/kg)Scalability
Basic resin method0.08–0.120.8–1.2120–150Moderate
Calcium-enhanced0.10–0.1572–8180–100High
Crystallization0.08–0.1098–99150–200Limited

The calcium-assisted method balances yield (0.15%) and purity (81%) with manageable solvent use, making it preferable for bulk production. In contrast, crystallization achieves pharmaceutical-grade purity but requires costly solvent recovery systems .

Q & A

Q. What experimental models are commonly used to study Deoxyschisandrin's antioxidant effects?

Researchers frequently employ HaCaT keratinocytes exposed to UVB radiation to evaluate this compound's antioxidant properties. Key methodologies include:

  • MTT assay to measure cell viability post-UVB exposure .
  • DCFH-DA fluorescent probes to quantify ROS inhibition .
  • Comet assays to assess DNA damage repair efficacy . These models are standardized for reproducibility in oxidative stress studies .

Q. How is this compound's protective effect against UVB-induced apoptosis validated?

Apoptosis inhibition is measured via:

  • Flow cytometry with Annexin-V/PI staining to quantify apoptotic cells .
  • Western blotting to detect cleavage of caspases-3, -8, and -9, key markers of apoptotic pathways . Pretreatment with this compound (100 μM, 24h) significantly reduces caspase activation and DNA fragmentation .

Q. What analytical methods ensure accurate quantification of this compound in plant extracts?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is standard. Key parameters include:

  • Limit of detection (LOD) and limit of quantification (LOQ) for sensitivity validation (e.g., LOD = 0.0039 mg/mL for this compound) .
  • Separation on SB-C₁₈ columns with acetonitrile-water mobile phases .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound's anti-inflammatory effects beyond ROS scavenging?

this compound suppresses pro-inflammatory pathways by:

  • Inhibiting NF-κB and MAPK signaling, reducing TNF-α and IL-1β secretion in LPS-induced models .
  • Attenuating IL-1β-induced cartilage degradation in chondrocytes via NF-κB blockade . These effects are distinct from its antioxidant activity and require pathway-specific assays (e.g., phospho-antibody Western blots) .

Q. How does this compound's pharmacokinetic profile differ between pure compound and plant extracts?

  • Bioavailability : Co-administration with Schisandra chinensis extract enhances this compound absorption, likely due to synergistic lignans delaying hepatic metabolism .
  • Plasma half-life : Extended in extract formulations (e.g., 4.2h vs. 2.8h for pure compound) . LC-MS pharmacokinetic studies in rats highlight matrix effects influencing dissolution and elimination .

Q. Are there contradictions in this compound's efficacy across different cell types or stressors?

  • Keratinocytes vs. Cardiomyocytes : this compound shows stronger UVB protection in HaCaT cells (80% viability retention) but moderate efficacy in H₂O₂-stressed cardiomyocytes (50% reduction in apoptosis) .
  • Stress-Specific Responses : While effective against UVB-induced ROS, it shows limited protection in acetaminophen-induced hepatotoxicity models . Discrepancies may arise from cell-specific uptake or stressor-dependent mechanisms .

Q. What advanced techniques resolve this compound's dual role in DNA damage prevention?

  • Direct vs. Indirect Protection :
  • Comet assays with/without ROS inhibitors clarify whether DNA protection is due to ROS scavenging or direct DNA-photon absorption blocking .
  • γ-H2AX immunofluorescence quantifies double-strand breaks, distinguishing UVB-specific damage .
    Current evidence favors ROS scavenging as the primary mechanism .

Methodological Challenges & Data Analysis

Q. How can researchers address variability in this compound's activity due to extraction methods?

  • Standardized Extraction : Use 70% ethanol for higher lignan yield (e.g., 7.11 mg/g Schisandrin B vs. 2.13 mg/g this compound) .
  • Quality Control : Validate extracts via HPLC-MS and NMR to ensure batch consistency .

Q. What statistical approaches are critical for interpreting dose-response data in this compound studies?

  • ANOVA with Dunnett’s post-hoc test for multi-dose comparisons (e.g., 25–100 μM this compound) .
  • EC50 calculations using nonlinear regression to compare potency with analogs like Schisandrin B .

Q. How can conflicting results on caspase inhibition be reconciled?

  • Time-Course Experiments : Caspase-9 inhibition peaks at 6h post-UVB, while caspase-3 suppression requires 24h .
  • Cell-Specific Context : Caspase-8 inhibition is more pronounced in HaCaT cells than in hepatocytes, suggesting pathway prioritization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxyschisandrin
Reactant of Route 2
Deoxyschisandrin

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